REACTION_CXSMILES
|
[H-].[Na+].F[C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7].[CH3:12][NH:13][CH2:14][CH2:15][OH:16].[H][H]>C1COCC1>[CH3:12][NH:13][CH2:14][CH2:15][O:16][C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:0.1|
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Name
|
|
Quantity
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8.23 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
20.34 g
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Type
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reactant
|
Smiles
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FC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
16.04 mL
|
Type
|
reactant
|
Smiles
|
CNCCO
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Control Type
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UNSPECIFIED
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Setpoint
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2 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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At the end of the addition
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Type
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TEMPERATURE
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Details
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to warm to ambient temperature
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Type
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CONCENTRATION
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Details
|
The reaction mixture was then concentrated in vacuo to ˜50 mL
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Type
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CUSTOM
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Details
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partitioned between diethyl ether (200 mL) and water (200 mL)
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Type
|
CUSTOM
|
Details
|
the phases separated
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Type
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EXTRACTION
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Details
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The aqueous fraction was re-extracted with diethyl ether (2×200 mL)
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Type
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CUSTOM
|
Details
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Any interfacial gel was removed by filtration of the biphasic mixture through a short Celite pad before the phase separation
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Type
|
WASH
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Details
|
washed with brine (600 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCOC1=C(C#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |